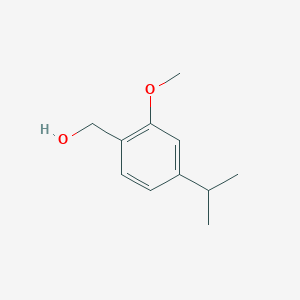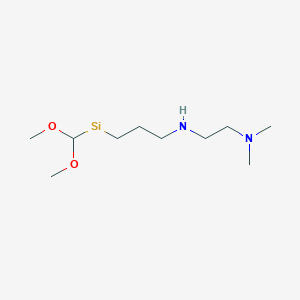
3,5-Bis(trifluoromethyl)thioanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)thioanisole is an organic compound with the molecular formula C9H6F6S and a molecular weight of 260.2 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a thioanisole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Bis(trifluoromethyl)thioanisole can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzenethiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety considerations, such as proper handling of reagents and control of reaction parameters, are crucial to ensure safe and reliable production .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(trifluoromethyl)thioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)thioanisole has several applications in scientific research:
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)thioanisole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with target proteins or enzymes, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but with an amino group instead of a thioether group.
3,5-Bis(trifluoromethyl)benzenethiol: Precursor to 3,5-Bis(trifluoromethyl)thioanisole with a thiol group instead of a thioether group.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl groups and a thioether linkage. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
685892-24-4 |
|---|---|
Molekularformel |
C9H6F6S |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
1-methylsulfanyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6S/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 |
InChI-Schlüssel |
FODCFYIWOJIZQL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)




![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)

![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
